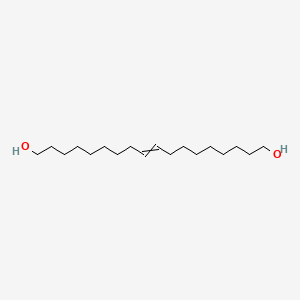

Octadec-9-ene-1,18-diol

Description

Contextualization within Long-Chain α,ω-Diols Chemistry

Long-chain α,ω-diols, characterized by hydroxyl groups at the terminal positions of a lengthy hydrocarbon chain, are a pivotal class of molecules in polymer chemistry. acs.orgpnas.org These diols serve as fundamental building blocks for the synthesis of various condensation polymers, most notably polyesters and polyurethanes. mdpi.comresearchgate.net The length of the aliphatic chain between the hydroxyl groups is a critical determinant of the resulting polymer's properties. Longer chains, such as the C18 backbone of octadec-9-ene-1,18-diol, can impart flexibility, hydrophobicity, and polyethylene-like characteristics to the polymer, making them desirable for applications requiring toughness and durability. nih.gov

The presence of a double bond within the chain, as seen in this compound, introduces a site for further chemical modification. This unsaturation can be exploited for cross-linking reactions to create thermosetting polymers or for the introduction of other functional groups, thereby expanding the potential applications of the resulting materials. researchgate.net The reactivity of these diols in polymerization is also influenced by their chain length, with longer-chain diols generally exhibiting higher reactivity in certain polymerization processes. rsc.org

Significance as a Bio-Derived Platform Chemical and Monomer

The contemporary significance of this compound is intrinsically linked to the global shift towards a bio-based economy. Derived from renewable resources like vegetable oils and fatty acids, it represents a sustainable alternative to traditional petrochemical-based monomers. oup.comias.ac.in Oleic acid, an abundant fatty acid, is a key precursor for the synthesis of C18 difunctional molecules, including this compound. researchgate.net

Several synthetic strategies are being explored for the production of long-chain α,ω-diols from renewable feedstocks:

Biocatalytic Routes: Engineered microorganisms and isolated enzymes are being utilized to convert fatty acids and their derivatives into α,ω-diols. acs.orgmdpi.comresearchgate.net For instance, certain yeast strains can perform ω-oxidation of long-chain fatty acids to produce the corresponding dicarboxylic acids, which can then be reduced to diols. acs.org Carboxylic acid reductases are key enzymes in the biosynthetic pathways that convert ω-hydroxy fatty acids to α,ω-diols. mdpi.comresearchgate.net

Olefin Metathesis: This powerful chemical tool allows for the conversion of unsaturated fatty acid esters into long-chain α,ω-difunctional compounds. rsc.org Self-metathesis of oleic acid derivatives can yield an 18-carbon unsaturated diester, which can subsequently be hydrogenated to the corresponding diol. ias.ac.inrsc.org

The availability of these bio-based synthetic routes positions this compound as a key platform chemical. As a monomer, it can be used in the synthesis of high-performance, biodegradable, and recyclable polyesters, contributing to the development of a circular economy for plastics. medchemexpress.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on several key areas:

Advanced Polymer Synthesis: A primary research trajectory is the use of this compound in the synthesis of novel polyesters and polyurethanes. nih.gov Researchers are investigating how the incorporation of this long-chain, unsaturated diol affects the thermal, mechanical, and biodegradable properties of the resulting polymers. For example, polyesters derived from long-chain diols and dicarboxylic acids can exhibit properties similar to polyethylene, offering a potential bio-based and biodegradable alternative. medchemexpress.com

Sustainable Production Methods: Significant research efforts are dedicated to optimizing the synthesis of this compound from renewable resources. mdpi.comrsc.org This includes the development of more efficient biocatalytic systems and improved olefin metathesis catalysts to increase yields and reduce production costs. acs.orgias.ac.in

Functionalization and Cross-Linking: The central double bond in this compound is a focal point for research into creating functional materials. Studies are exploring the use of this unsaturation for creating cross-linked polymers with enhanced properties, such as improved thermal stability and chemical resistance. researchgate.net

Biodegradability and Recyclability: A crucial aspect of the research surrounding polymers derived from this compound is the evaluation of their environmental footprint. Studies are focused on assessing the biodegradability of these materials in various environments and developing efficient chemical recycling processes to recover the monomer and promote a circular economy. medchemexpress.com

The continued exploration of these research avenues is poised to solidify the role of this compound as a cornerstone in the development of next-generation sustainable materials.

Properties

CAS No. |

23155-84-2 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

octadec-9-ene-1,18-diol |

InChI |

InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2 |

InChI Key |

XUSRQFSIUJWCKT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCO)CCCC=CCCCCCCCCO |

Origin of Product |

United States |

Natural Occurrence and Biological Significance

Occurrence in Plant Suberin and Cuticular Membranes

Suberin and cutin are complex, insoluble lipid polyesters that form protective barriers in certain plant tissues. nih.gov While both are crucial for preventing water loss and protecting against pathogens, they differ in their chemical makeup and location. wikipedia.orgcore.ac.uk Octadec-9-ene-1,18-diol is specifically associated with the aliphatic domain of suberin.

Identification as an Aliphatic Monomer in Suberin

Suberin is a heteropolymer composed of distinct poly(aliphatic) and poly(phenolic) domains. wikipedia.orgresearchgate.net The aliphatic portion is primarily a polyester (B1180765) built from long-chain fatty acids, ω-hydroxy fatty acids, α,ω-diacids, and glycerol (B35011). wikipedia.orgnih.gov While the most abundant C18 monomers are typically octadec-9-ene-1,18-dioic acid and 18-hydroxyoctadec-9-enoic acid, fatty alcohols like this compound are also recognized as components of this matrix. wikipedia.orgcore.ac.ukresearchgate.net

Research on Arabidopsis thaliana indicates that this compound is a minor component of suberin that arises from the reduction of 18-hydroxyoleic acid (also known as 18-hydroxyoctadec-9-enoic acid), a major suberin monomer. vulcanchem.com This biosynthetic link solidifies its status as a true, albeit less abundant, suberin monomer. Its presence falls within the general class of fatty alcohols or alkanols that are consistently identified in suberin analyses across various species. researchgate.netvtt.fi

Role in Plant Wound-Healing Responses and Barrier Formation

The synthesis and deposition of suberin is a critical plant defense mechanism, particularly in response to physical injury and pathogen attack. nih.govscienceopen.com When a plant tissue is wounded, a multi-step healing process is initiated, which includes the formation of a suberized layer to seal the wound and create a barrier against dehydration and infection. scienceopen.comnih.gov

Transcriptomic studies on wound-healing potato tubers show a time-dependent induction of genes involved in the biosynthesis of both the phenolic and aliphatic components of suberin. nih.gov The production of aliphatic monomers, the class to which this compound belongs, is a key part of this response. vulcanchem.comnih.gov As a constituent of the suberin polymer, this compound contributes to the formation of the protective, hydrophobic barrier that is essential for the plant's survival and recovery after damage. wikipedia.org

Comparative Analysis of Suberin and Cutin Monomer Profiles

Cutin and suberin, while both being protective lipid polyesters, have distinct monomer profiles. Cutin, which forms the framework of the cuticle on aerial plant surfaces, is primarily composed of C16 and C18 fatty acid derivatives, with a high proportion of mid-chain epoxy and dihydroxy acids. core.ac.uk

Suberin is generally more complex and is found in underground organs, bark, and wound-periderm. wikipedia.orgncsu.edu Its aliphatic domain is characterized by a greater abundance of long-chain fatty acids (typically C16 to C28), a prominence of α,ω-diacids (which are considered diagnostic for suberin), and the presence of fatty alcohols. wikipedia.orgnih.gov Furthermore, suberin contains a significant poly(phenolic) component that is much less prevalent in cutin. researchgate.net The table below summarizes the key differences in the aliphatic monomer composition of these two biopolymers.

Table 1: Comparative Monomer Composition of Suberin and Cutin

| Monomer Class | Suberin | Cutin |

|---|---|---|

| Chain Length | Typically C16 - C28 | Primarily C16 and C18 |

| ω-Hydroxy Fatty Acids | Major Component | Major Component |

| α,ω-Diacids | Major, Diagnostic Component | Minor Component |

| Fatty Alcohols | Present | Generally Absent or Minor |

| Mid-chain Epoxy/Hydroxy Acids | Minor Component | Major Component |

| Poly(phenolic) Domain | Significant Component | Minor or Absent |

Distribution Across Diverse Plant Species

The presence of this compound and its C18 precursors has been confirmed in the suberin of several economically important plant species.

Presence in Solanum tuberosum (Potato Tuber)

Table 2: Major Aliphatic Monomers in Potato (Solanum tuberosum) Suberin

| Monomer | Relative Abundance |

|---|---|

| Octadec-9-ene-1,18-dioic acid | Major |

| 18-Hydroxyoctadec-9-enoic acid | Major |

| ω-Hydroxyacids (general) | Major |

| α,ω-Diacids (general) | Major |

| Fatty Alcohols (incl. This compound) | Minor |

| Fatty Acids | Minor |

Source: Data compiled from multiple studies. core.ac.ukresearchgate.netresearchgate.net

Detection in Lycopersicon esculentum (Tomato Fruit)

Suberin is also present in tomato fruit tissue, particularly in response to wounding. researchgate.net Analysis of the suberin from wounded tomato fruit locule tissue has shown a composition that includes ω-hydroxy fatty acids, dicarboxylic acids, and fatty alcohols. researchgate.net While specific identification of this compound is not explicitly detailed in these analyses, the detection of its parent class (fatty alcohols) and its C18 unsaturated precursors confirms that the necessary building blocks and compound types are present in tomato suberin. nih.govresearchgate.net This indicates that this compound is a likely, if minor, contributor to the suberin polymer in tomatoes.

Identification in Arabidopsis thaliana Epidermal Polyesters

This compound has been definitively identified in the model plant species Arabidopsis thaliana. nih.gov It is a known monomer component of cutin, the complex polyester that constitutes the framework of the plant cuticle. nih.gov The cuticle is a protective, lipophilic layer synthesized by epidermal cells that shields the plant from environmental stressors. nih.gov

The analysis of Arabidopsis stems reveals that the cutin polymer is primarily composed of C16 and C18 hydroxy and epoxy fatty acids. nih.gov The presence of this compound within this matrix highlights its role as a structural building block. Specifically, this long-chain diol contributes to the formation of the biopolymer that is essential for the plant's survival, indicating its biological significance in epidermal tissue structure.

Structural Relationships with Other Natural Lipids and Metabolites

This compound shares structural and biosynthetic connections with several major classes of lipids, placing it within a broader context of fatty acid metabolism.

Association with Fatty Acyls and Dicarboxylic Acids in KEGG Pathway Database

In the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, lipids are systematically categorized. While this compound itself may not have a dedicated entry, its structural relatives are well-represented. The compound is derived from oleic acid (a C18:1 fatty acyl), which is a fundamental component in the fatty acid biosynthesis pathways listed in KEGG.

Furthermore, the corresponding dicarboxylic acid, Octadec-9-ene-1,18-dioic acid, is a known component in the biosynthesis of cutin and suberin. This places the C18 backbone of this compound firmly within the metabolic network responsible for producing the key monomers of plant epidermal polyesters.

Linkages to Octadecanoids and Oxygenated Fatty Acids

The term "octadecanoid" refers to the broad class of oxygenated metabolites derived from 18-carbon fatty acids. This family of compounds is formed through various enzymatic and non-enzymatic oxidation reactions.

As a di-hydroxylated derivative of an 18-carbon mono-unsaturated fatty alcohol, this compound is classified as an octadecanoid. Its structure, featuring hydroxyl groups at both ends of the carbon chain, is a clear example of the oxygenation that characterizes this lipid class. These modifications alter the physicochemical properties of the parent fatty acid, enabling molecules like this compound to serve specialized functions, such as polymerization into cutin.

Relation to Ceramide Structures in Metabolomics Contexts

In the field of metabolomics, structural similarities between different classes of lipids can provide insights into potential metabolic crosstalk or shared physical functions. Ceramides (B1148491) are a class of sphingolipids characterized by a fatty acid linked to a sphingosine (B13886) or similar long-chain base via an amide bond.

Specifically, Ceramide (d18:1/18:0) contains a sphingosine base derived from an 18-carbon chain and a saturated 18-carbon fatty acid (stearic acid). The structural relationship between this compound and this ceramide lies in their shared C18 backbone. Both molecules are long-chain aliphatic compounds, a feature crucial for their role in forming lipid bilayers and other biological structures. However, they differ fundamentally in their functional groups: this compound is a simple diol, whereas ceramides possess a more complex structure with an amide linkage and additional hydroxyl groups on the sphingoid base.

Data Tables

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| IUPAC Name | (9Z)-octadec-9-ene-1,18-diol |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molar Mass | 284.5 g/mol |

| CAS Number | 23155-84-2 |

Data sourced from PubChem CID 87212466. nih.gov

Table 2: Natural Source and Role

| Organism | Finding | Biological Role | Citation |

|---|

| Arabidopsis thaliana | Identified as a component of epidermal polyesters. | Structural monomer in the formation of the plant cuticle (cutin). | nih.govnih.gov |

Synthetic Methodologies for Octadec 9 Ene 1,18 Diol

Chemical Synthesis Approaches

Metathesis-Based Routes from Unsaturated Fatty Acids

Olefin metathesis has emerged as a powerful tool in oleochemistry for the synthesis of long-chain difunctional molecules from readily available fatty acid feedstocks. psu.eduscielo.br

The self-metathesis of oleic acid or its esters, such as methyl oleate (B1233923), serves as a direct route to produce octadec-9-ene-1,18-dioic acid, a precursor to the target diol. This reaction involves the catalytic cleavage and reformation of the carbon-carbon double bonds in two molecules of the oleic acid derivative. scielo.brrsc.org The self-metathesis of methyl oleate yields a mixture containing dimethyl octadec-9-enedioate and 9-octadecene. researchgate.net

The reaction equilibrium typically results in a statistical distribution of reactants and products. scielo.br To drive the reaction towards the desired dicarboxylic acid ester, volatile byproducts can be removed. rsc.org For example, the self-metathesis of methyl linoleate, which is also present in many plant oils, produces volatile byproducts like cyclohexa-1,4-diene and hex-3-ene, shifting the equilibrium towards the formation of the C18-diester. rsc.org

Table 1: Self-Metathesis of Oleic Acid Derivatives

| Reactant | Catalyst | Main Products | Reference |

|---|---|---|---|

| Methyl Oleate | WCl₆/Me₄Sn | Dimethyl octadec-9-enedioate, 9-Octadecene | scielo.br |

| Oleic Acid | Second-generation Grubbs catalyst | Octadec-9-ene-1,18-dioic acid, 9-Octadecene | researchgate.net |

| Methyl Linoleate | Ruthenium-based catalysts | Dimethyl octadec-9-enedioate, Volatile byproducts | rsc.org |

A variety of catalyst systems have been developed for the metathesis of unsaturated fatty acids. Early systems often utilized tungsten-based catalysts, such as WCl₆ with a co-catalyst. psu.eduscielo.br However, these systems can be sensitive to air and moisture. psu.edu

More recently, ruthenium-based catalysts, particularly Grubbs-type catalysts, have gained prominence due to their high activity, functional group tolerance, and stability. researchgate.netsigmaaldrich.cnnih.govrsc.org Second-generation Grubbs catalysts have been successfully employed in the self-metathesis of oleic acid. researchgate.net These catalysts are also effective for the cross-metathesis of fatty acids with other olefins. researchgate.net

Heterogeneous catalysts, such as rhenium-based systems like Re₂O₇ on alumina-silica supports, have also shown high selectivity for the metathesis of fatty acid esters. scielo.brsciencepub.net

Table 2: Catalysts for Olefin Metathesis of Fatty Acids

| Catalyst Type | Examples | Characteristics | Reference |

|---|---|---|---|

| Tungsten-based | WCl₆/Me₄Sn, W(O-2,6-C₆H₃X₂)₂Cl₄/SnMe₄ | Early systems, can be sensitive | psu.eduscielo.brsciencepub.net |

| Ruthenium-based | Grubbs 1st & 2nd generation, Hoveyda-Grubbs | High activity, functional group tolerant, stable | researchgate.netsigmaaldrich.cnnih.gov |

| Rhenium-based | Re₂O₇/SiO₂-Al₂O₃ | Heterogeneous, high selectivity | scielo.brsciencepub.net |

Once octadec-9-ene-1,18-dioic acid or its ester is synthesized, the final step is the reduction of both carboxylic acid or ester functionalities to hydroxyl groups to yield octadec-9-ene-1,18-diol.

A common method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reagent effectively reduces both carboxylic acids and esters to the corresponding alcohols.

Catalytic hydrogenation is another viable method for the reduction of dicarboxylic acids to diols. rsc.orgresearchgate.netlibretexts.org This approach often employs bimetallic catalysts, such as Rhenium-Palladium (Re-Pd) on a support like silica (B1680970). rsc.orgresearchgate.net The hydrogenation of dicarboxylic acids can sometimes be challenging due to the potential for side reactions, such as the formation of lactones or oligomeric esters. acs.org However, specialized catalytic systems have been developed to achieve high yields of the desired diol. rsc.orgresearchgate.net For instance, a Re-Pd/SiO₂ catalyst has been shown to be effective for the hydrogenation of various dicarboxylic acids to their corresponding diols with high yields. rsc.orgresearchgate.net

Table 3: Reduction of Dicarboxylic Acids to Diols

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Octadec-9-ene-1,18-dioic acid | LiAlH₄ | This compound | nih.gov |

| Dicarboxylic Acids | Re-Pd/SiO₂ | Diols | rsc.orgresearchgate.net |

| Dicarboxylic Acids | Bulky (PNNP)iridium complex and a Lewis acid | Diols | acs.org |

Hydrogenolysis of Natural Polymeric Materials

An alternative synthetic route to this compound involves the breakdown of naturally occurring biopolyesters, specifically suberin and cutin.

Suberin and cutin are complex polyesters found in the protective outer layers of plants. researchgate.netcdnsciencepub.comnsf.gov Suberin, a major component of cork and found in the bark and roots of plants, is particularly rich in long-chain α,ω-diacids and ω-hydroxy acids, including octadec-9-ene-1,18-dioic acid and 18-hydroxyoctadec-9-enoic acid. wikipedia.orgfrontiersin.org Cutin, the main component of the plant cuticle, also contains C18 hydroxy and epoxy fatty acids. cdnsciencepub.combiocyclopedia.com

The depolymerization of these materials can be achieved through methods that cleave the ester bonds, such as hydrogenolysis with lithium aluminum hydride (LiAlH₄). nih.govbiocyclopedia.com This process not only breaks down the polymer but also reduces the carboxylic acid and ester functional groups to alcohols. When suberin is subjected to hydrogenolysis with LiAlH₄, this compound is a major aliphatic monomer released. nih.gov This method has been used to analyze the composition of suberin from various plant sources, including wound-healing tissues of tomato fruit and bean pods. nih.gov

Other depolymerization techniques include alkaline hydrolysis and transesterification, which yield the constituent monomers as carboxylic acids or esters, respectively. biocyclopedia.comresearchgate.net These would then require a separate reduction step to obtain the diol.

Table 4: Monomer Composition of Suberin and Cutin

| Polymer | Major Aliphatic Monomers | Reference |

|---|---|---|

| Suberin | α,ω-diacids (e.g., octadec-9-ene-1,18-dioic acid), ω-hydroxyacids (e.g., 18-hydroxyoctadec-9-enoic acid) | wikipedia.orgfrontiersin.org |

| Cutin | C16 and C18 hydroxy and epoxy fatty acids | cdnsciencepub.combiocyclopedia.com |

Utilization of Reducing Agents (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting a wide range of carbonyl-containing functional groups into alcohols. masterorganicchemistry.comleah4sci.com Unlike milder reagents such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce carboxylic acids and their ester derivatives to primary alcohols. masterorganicchemistry.comlibretexts.org This capability is central to the synthesis of α,ω-diols like this compound from corresponding dicarboxylic acids or diesters.

The synthesis would typically start from (9Z)-octadec-9-enedioic acid or its corresponding diester. The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. chemistrysteps.com In the case of an ester, this initial addition forms a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form the primary alcohol at one end of the chain. chemistrysteps.com For a dicarboxylic acid, the process is similar but begins with an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by reduction of the resulting carboxylate salt. chemistrysteps.com To achieve the full reduction to this compound, an excess of LiAlH₄ is required to ensure both carbonyl groups are converted to hydroxyl groups. The reaction is typically performed in anhydrous ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to protonate the resulting alkoxide intermediates and yield the final diol. chemistrysteps.com

Table 1: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reducing Strength | Reduces Carboxylic Acids/Esters? | Typical Solvents |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Yes | Anhydrous Ether, THF |

Thiol-Ene Functionalization and Ester Reduction Pathways

A multi-step synthetic strategy involving thiol-ene "click" chemistry offers a pathway to introduce a hydroxyl group at one end of an unsaturated carbon chain, which can then be paired with the reduction of an ester at the other end. The thiol-ene reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, often initiated by UV light or a radical initiator. nih.govresearchgate.net

This pathway could theoretically begin with an unsaturated fatty ester that possesses a terminal double bond, such as an ester of 10-undecenoic acid. The first step is a thiol-ene coupling reaction where a thiol-containing alcohol, such as 2-mercaptoethanol, is added across the terminal double bond. This reaction typically proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon, thus introducing a hydroxyl group at the other end of the newly formed thioether linkage. researchgate.net

Following the thiol-ene functionalization, the ester group at the opposite end of the molecule can be reduced to a primary alcohol. This reduction would be accomplished using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), as detailed in the previous section. The final product would be a long-chain diol containing a thioether linkage within its backbone. This approach demonstrates how combining different chemical reactions allows for the synthesis of complex functionalized diols.

Degradation of Industrial Rubbers via Metathesis for Diol Production

Olefin metathesis offers a powerful method for cleaving carbon-carbon double bonds and reforming them, providing a route to degrade high-molecular-weight polymers into smaller, functionalized oligomers. This technique can be applied to industrial rubbers like polybutadiene (B167195) (PB) and poly(styrene-butadiene-styrene) (SBS) to produce hydroxyl-terminated polybutadiene (HTPB), which consists of unsaturated diols and polyols.

This process involves the metathetic degradation of the rubber in the presence of a low-molecular-weight olefin that acts as a chain transfer agent (CTA). To produce diols, a hydroxy-functionalized CTA is used. For instance, the fatty alcohol 10-undecen-1-ol, derived from castor oil, can serve as a bio-based CTA. The reaction is catalyzed by a ruthenium-based catalyst, such as the second-generation Grubbs-Hoveyda catalyst. The metathesis reaction cleaves the polybutadiene chains, and the resulting fragments are capped with the CTA, yielding oligomers with terminal hydroxyl groups.

The molecular weight of the resulting unsaturated diols can be controlled by adjusting the molar ratio of the rubber's C=C bonds to the CTA. This method provides a way to upcycle industrial rubber waste into valuable chemical feedstocks like long-chain unsaturated diols.

Biocatalytic and Biotechnological Synthesis

Biocatalysis presents an increasingly important alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes and microbial systems can be engineered to produce specific diols from renewable feedstocks.

Enzymatic Cascade Reactions for Diol Production

Enzymatic cascades involve multiple enzymes working in sequence within a single reaction vessel ("one-pot") to convert a substrate into a final product through several intermediate steps. acs.orgacs.org This approach mimics natural biosynthetic pathways and can overcome challenges like unfavorable reaction equilibria by immediately converting an intermediate into the next product in the chain. acs.org These cascades are highly valued for their efficiency, reducing the need for intermediate purification steps. acs.org

For diol production, a cascade might involve a series of hydroxylation, decarboxylation, and reduction steps. nih.gov For example, a two-step cascade has been demonstrated for the synthesis of (4S,5S)-octanediol from butanal. acs.orgacs.org In this system, a pyruvate (B1213749) decarboxylase variant catalyzes the condensation of two butanal molecules, and the resulting intermediate is then reduced by a butanediol (B1596017) dehydrogenase to form the diol. acs.org While this example produces a shorter-chain diol, the principle can be extended to longer-chain substrates. A hypothetical platform for producing various diols could start from amino acids, using a sequence of an amino acid hydroxylase, an l-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase to generate the final diol product. nih.gov

Table 2: Example of a Two-Enzyme Cascade for Diol Synthesis

| Step | Enzyme | Reaction | Substrate | Product | Reference |

|---|---|---|---|---|---|

| 1 | Pyruvate Decarboxylase (variant) | Condensation | Butanal | (S)-Butyroin | acs.org |

Microbial Transformations of Fatty Acids for ω-Hydroxylation

Microorganisms provide a powerful platform for the specific oxidation of fatty acids. The terminal (ω) hydroxylation of a long-chain fatty acid like oleic acid is a key step in the potential biotechnological synthesis of this compound. This reaction introduces a hydroxyl group at the methyl end of the fatty acid, converting it into an ω-hydroxy fatty acid. A subsequent reduction of the carboxylic acid group would yield the target diol.

Various bacteria and fungi are known to perform this transformation. researchgate.net The process involves the cultivation of a suitable microbial strain in the presence of the fatty acid substrate. The microorganism's enzymatic machinery then carries out the specific hydroxylation. For example, certain microbial strains can convert oleic acid into 10-hydroxystearic acid through hydration, followed by further oxidations. researchgate.net For terminal hydroxylation, specific enzymes are required.

Role of Cytochrome P450 Monooxygenases (e.g., CYP153A)

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the oxidation of non-activated C-H bonds with high regio- and stereoselectivity. This makes them ideal biocatalysts for the challenging terminal (ω-) hydroxylation of alkanes and fatty acids.

The CYP153A family of enzymes, found in various bacteria, is particularly noted for its ω-hydroxylase activity on fatty acids. nih.govrsc.org For instance, CYP153A from Marinobacter aquaeolei (CYP153AM.aq.) has been identified as a promising catalyst with a broad substrate range, capable of hydroxylating fatty acids from C₁₂ to C₁₈, including monounsaturated ones like oleic acid, with high ω-regioselectivity (over 95%). nih.govrsc.org

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| (9Z)-Octadec-9-ene-1,18-diol | C₁₈H₃₆O₂ |

| (9Z)-octadec-9-enedioic acid | C₁₈H₃₂O₄ |

| 10-undecen-1-ol | C₁₁H₂₂O |

| 10-Undecenoic acid | C₁₁H₂₀O₂ |

| 2-Mercaptoethanol | C₂H₆OS |

| Butanal | C₄H₈O |

| Lithium Aluminum Hydride | AlH₄Li |

| Oleic Acid | C₁₈H₃₄O₂ |

| Polybutadiene | (C₄H₆)n |

| Sodium Borohydride | BH₄Na |

Carboxylic Acid Reductase (CAR) Activity

Carboxylic acid reductases (CARs) are powerful biocatalysts that facilitate the reduction of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.netresearchgate.net This reaction is dependent on ATP and NADPH as cofactors and occurs under mild reaction conditions. nih.govnih.gov The aldehyde intermediate can then be further reduced to an alcohol by endogenous or supplemented alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). researchgate.netnih.gov

In the context of this compound synthesis, a CAR can be employed to reduce a dicarboxylic acid precursor, such as octadec-9-ene-1,18-dioic acid. The broad substrate scope of many CARs makes them suitable for converting a range of bifunctional carboxylic acids. researchgate.netnih.gov Studies have shown that bacterial CARs can effectively reduce dicarboxylic acids, with both carboxyl groups being reduced to aldehydes. nih.gov For instance, various bacterial CARs have demonstrated activity towards adipic acid, converting it to 1,6-hexanediol, illustrating the potential for converting longer-chain dicarboxylic acids. nih.gov

Table 1: Examples of Dicarboxylic Acid Reduction by CARs and Subsequent Conversion to Diols

| Substrate | Product(s) | Enzyme System | Conversion (%) | Reference |

| Adipic acid | 1,6-hexanediol, 6-hydroxyhexanoic acid | Purified CARs, cofactor regeneration systems, aldo-keto reductase | 50-76% (in vitro) | nih.gov |

| Adipic acid | 1,6-hexanediol, 6-hydroxyhexanoic acid | E. coli expressing CARs | High | nih.gov |

| 4-hydroxybutanoic acid | 1,4-butanediol | Purified CARs, cofactor regeneration systems, aldo-keto reductase | 50-76% (in vitro) | nih.gov |

| 4-hydroxybutanoic acid | 1,4-butanediol | E. coli expressing CARs | 50-95% | nih.gov |

Whole-Cell Biotransformations (e.g., Candida tropicalis)

Candida tropicalis is a yeast species well-known for its ability to convert fatty acids and alkanes into long-chain α,ω-dicarboxylic acids through its ω-oxidation pathway. nih.govgoogle.comnih.govnih.gov This metabolic capability makes it a prime candidate for the whole-cell biotransformation of oleic acid or related precursors to produce this compound.

The ω-oxidation pathway involves a series of enzymatic steps. Initially, a cytochrome P450 monooxygenase (CYP) hydroxylates the terminal methyl group of the fatty acid to form an ω-hydroxy fatty acid. nih.govnih.gov This intermediate is then oxidized to an aldehyde by a fatty alcohol oxidase (FAO) and subsequently to a dicarboxylic acid by a fatty aldehyde dehydrogenase. nih.gov To favor the accumulation of diols instead of dicarboxylic acids, the pathway can be engineered, for example, by modifying or deleting the fatty aldehyde dehydrogenase and overexpressing an alcohol dehydrogenase that can reduce the ω-hydroxy aldehyde to a diol.

Strains of Candida tropicalis with a blocked β-oxidation pathway have been developed to enhance the production of dicarboxylic acids. nih.govnih.gov These strains can efficiently convert fatty acids like oleic acid into their corresponding dicarboxylic acids. nih.govresearchgate.netresearchgate.net For instance, engineered strains have been shown to produce 1,18-cis-9-octadecenedioic acid from oleic acid with productivities up to 0.5 g/L/h in fermentor-controlled conditions. researchgate.net Further metabolic engineering to introduce or enhance the final reduction step to the diol is a viable strategy.

The biotransformation process typically involves growing the yeast cells to a high density and then feeding the fatty acid substrate. google.com Process parameters such as pH, temperature, and co-substrate feeding (e.g., glucose) are optimized to maximize productivity. google.comresearchgate.netacs.orgacs.org

Table 2: Examples of Biotransformation by Candida tropicalis

| Substrate | Product | Strain Characteristics | Key Findings | Reference |

| Oleic acid | 1,18-cis-9-octadecenedioic acid | C. tropicalis ATCC20962 (β-oxidation blocked) | Productivity up to 0.5 g/L/h in fermentor. | researchgate.net |

| Nonanoic acid | Azelaic acid | C. tropicalis ATCC20962 | Fed-batch biotransformation yielded 30.1 g/L of azelaic acid with 90% molar yield. | acs.orgacs.org |

| Fatty acids | Long-chain dicarboxylic acids | C. tropicalis | Fatty acid transporters (CtFat1p, CtPxa1p) play a crucial role in DCA synthesis. | nih.govresearchgate.net |

Metabolic Engineering Strategies for Enhanced Biosynthesis

To improve the efficiency of this compound biosynthesis, various metabolic engineering strategies can be implemented in microbial hosts like Escherichia coli or yeast. nih.govdoktornarabote.runih.gov These strategies aim to optimize precursor supply, enhance enzyme activity, and balance metabolic fluxes. nih.govresearchgate.net

Optimization of Cofactor Regeneration Systems

The biosynthesis of diols, particularly through reductive pathways, is heavily dependent on the availability of cofactors such as NADPH and ATP. nih.govillinois.edu The stoichiometric use of these cofactors is economically unfeasible for large-scale production, necessitating efficient in situ regeneration systems. illinois.eduillinois.eduresearchgate.net

In whole-cell biocatalysis, the cell's own metabolism can be harnessed for cofactor regeneration. nih.gov However, to enhance the production of a target diol, these regeneration systems often need to be optimized. nih.gov For NADPH-dependent reductions, a common strategy is to overexpress enzymes of the pentose (B10789219) phosphate (B84403) pathway, which is a major source of NADPH. nih.gov Alternatively, substrate-coupled regeneration systems can be employed, where the oxidation of a co-substrate, such as glucose or formate (B1220265), is linked to the reduction of NADP+ to NADPH. researchgate.net For example, glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) are frequently used for this purpose. illinois.eduresearchgate.net

For ATP regeneration, which is crucial for CAR activity, enzymes like polyphosphate kinase (PPK) can be used to generate ATP from polyphosphate and ADP, offering a cost-effective solution. illinois.edu Engineering the expression levels of these regeneration enzymes and ensuring a sufficient supply of their respective co-substrates is critical for maintaining high catalytic activity of the diol synthesis pathway. nih.govnih.gov

Substrate Range and Regioselectivity of Enzymes

The substrate specificity and regioselectivity of the enzymes in the biosynthetic pathway are crucial determinants of the final product's structure and purity. researchgate.netmdpi.com For the synthesis of this compound from oleic acid, the initial hydroxylation step catalyzed by a cytochrome P450 monooxygenase must be highly selective for the ω-position.

Different P450 enzymes exhibit varying substrate preferences and regioselectivities. nih.govresearchgate.netwikipedia.org For example, in Candida tropicalis, CYP52A13 shows a preference for unsaturated fatty acids like oleic acid, primarily hydroxylating the ω-carbon. nih.gov In contrast, CYP52A17 is more effective with shorter, saturated fatty acids. nih.gov The crystal structure of P450s reveals that the substrate binds in a specific channel, and interactions between the fatty acid's alkyl chain and hydrophobic residues, as well as its carboxylate group with charged residues, determine the hydroxylation site. nih.gov

Protein engineering and directed evolution can be employed to alter the substrate range and improve the regioselectivity of these enzymes. acs.org By creating and screening enzyme variants, it is possible to develop biocatalysts that are highly specific for the desired substrate and reaction, minimizing the formation of byproducts. rsc.orgrsc.org For instance, engineered P450s have been developed that can hydroxylate fatty acids at specific positions with high selectivity. acs.org

Table 3: Regioselectivity of P450 Enzymes in Fatty Acid Hydroxylation

| Enzyme/System | Substrate | Major Product(s) | Key Observation | Reference |

| CYP52A13 (C. tropicalis) | Oleic acid | ω-hydroxy oleic acid | Preferentially oxidizes unsaturated fatty acids. | nih.gov |

| CYP52A17 (C. tropicalis) | Myristic acid | ω-hydroxy myristic acid | More effective with shorter, saturated fatty acids. | nih.gov |

| P450 from Bacillus subtilis | Myristic acid | α- and β-hydroxy myristic acid | Substrate binding in a specific channel determines regioselectivity. | nih.gov |

| Engineered P450BSβ | C11-C18 fatty acids | β-hydroxy fatty acids | High regio- and enantioselectivity achieved through directed evolution. | acs.org |

Engineered Enzyme Cascades for Conversion of Diols to Other Functionalities

Once this compound is synthesized, it can serve as a platform chemical for the production of other valuable bifunctional molecules through the use of engineered enzyme cascades. rsc.org These cascades involve multiple enzymes that work in concert to perform a series of transformations in a one-pot reaction, which can be more efficient and environmentally friendly than traditional multi-step chemical synthesis. acs.orgnih.gov

For example, a diol can be converted to an amino alcohol. rsc.org A two-enzyme cascade has been developed for this purpose, combining an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). rsc.orgresearchgate.net The ADH first oxidizes one of the hydroxyl groups of the diol to an aldehyde, which is then reductively aminated by the AmDH using ammonia (B1221849) to form the amino alcohol. rsc.org Engineering the rate-limiting enzyme and optimizing reaction conditions can significantly increase the yield and selectivity of the desired product. rsc.org Such a cascade has been successfully used to convert C4-C7 diols to their corresponding amino alcohols with high selectivity. rsc.org

Furthermore, these cascades can be designed to produce other functionalities. For instance, the intermediate aldehyde formed by the ADH could be a substrate for other enzymes, such as an aldehyde-deformylating oxygenase to produce an alkene, or it could be oxidized further to a carboxylic acid by an aldehyde dehydrogenase, leading to the formation of a hydroxy-carboxylic acid. The modular nature of these enzymatic cascades allows for the flexible design of biosynthetic pathways to a diverse range of chemicals. nih.govnih.gov

Derivatization and Applications in Polymer Science

Monomeric Role in Polymer Synthesis

Octadec-9-ene-1,18-diol's difunctional nature, with hydroxyl groups at the 1 and 18 positions, makes it an ideal candidate as a monomer for step-growth polymerization. These hydroxyl groups can react with other functional groups, such as carboxylic acids or isocyanates, to form long polymer chains.

Polycondensation Reactions for Polyester (B1180765) Synthesis

Polyesters are a significant class of polymers, and this compound can be a key component in their synthesis through polycondensation reactions. This process involves the reaction of the diol with a dicarboxylic acid, leading to the formation of ester linkages and the release of a small molecule, typically water.

While this article focuses on this compound, it is crucial to acknowledge the closely related monomer, Octadec-9-ene-1,18-dioic acid. This diacid, derived from renewable resources like oleic acid, is frequently used in conjunction with various diols to produce aliphatic polyesters. researchgate.netnih.govnih.govresearchgate.net The synthesis of these polyesters is a well-established method for creating bio-based polymers. ulisboa.pt The resulting polyesters can range from soft and flexible to more rigid materials, depending on the specific diol used in the reaction. ulisboa.pt The general reaction involves the condensation of the diacid with a diol, forming a polyester and water. rug.nl

A new family of bio-based linear polyesters has been developed from oleic acid derivatives, including 1,18-(Z)-octadec-9-enedioic acid, through bulk polymerization processes. researchgate.net The thermal properties of these polyesters, such as their melting temperature, can be tuned by altering the degree of unsaturation in the polymer backbone. researchgate.net

| Monomers | Polymer | Melting Temperature (Tm) |

| 1,18-(Z)-octadec-9-enedioic acid and 1,18-octadec-9-en-1-ol | Poly(1,18-(Z)-octadec-9-enylene 1,18-(Z)-octadec-9-enedioate) | Varies with unsaturation |

| 1,18-octadecanedioic acid and 1,18-octadecanediol (B156470) | Poly(1,18-octadecylene 1,18-octadecanedioate) | Varies with unsaturation |

Table 1: Examples of Polyesters Synthesized from Derivatives of this compound. This table illustrates the relationship between monomer structure and the resulting polyester's thermal properties. The data is based on the principle that the degree of unsaturation affects the melting temperature. researchgate.net

Enzymatic polymerization has gained traction as a green and sustainable method for polyester synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have proven to be effective catalysts for the polycondensation of diols and dicarboxylic acids. sci-hub.boxmdpi.com This enzymatic approach offers high selectivity and operates under milder reaction conditions compared to traditional chemical catalysis. mdpi.com

The mechanism of lipase-catalyzed polycondensation involves the formation of an acyl-enzyme intermediate. mdpi.com This method has been successfully employed for the synthesis of various polyesters, including those from long-chain diols and diacids. Research has shown that CALB prefers long-chain aliphatic linear diols, making this compound a suitable substrate. rug.nl The molecular weight of the resulting furanic-aliphatic polyesters has been observed to increase with longer diol chain lengths. rug.nl

A study on the enzymatic polymerization of the suberin monomer cis-9,10-epoxy-18-hydroxyoctadecanoic acid, a compound structurally similar to this compound, using Novozym 435 yielded epoxy-functionalized polyesters with high molecular weights (Mw up to 20,000 g/mol ). mdpi.com This demonstrates the potential of lipase catalysis for polymerizing long-chain functionalized monomers.

Bulk polycondensation is a solvent-free method for synthesizing polyesters, which is advantageous from an environmental and economic perspective. This process is typically carried out at elevated temperatures to facilitate the reaction and removal of the water byproduct. semanticscholar.org Research on the bulk polymerization of 1,18-(Z)-octadec-9-enedioic acid has led to the development of a new family of bio-based linear polyesters. researchgate.net

The synthesis of aliphatic polyesters from adipic or sebacic acid and various alkanediols via bulk polycondensation has also been reported, yielding polymers with weight average molecular weights up to 85,000 g/mol . derpharmachemica.com These processes often require high temperatures (around 190°C) and reduced pressure to drive the reaction to completion. derpharmachemica.com

Precursor for Thermoplastic Polyurethanes (TPUs)

Thermoplastic polyurethanes are a versatile class of block copolymers known for their elastomeric properties. They are typically synthesized from a diisocyanate, a polyol (macrodiol), and a short-chain diol that acts as a chain extender. mdpi.commdpi.comtue.nlresearchgate.netimt.si this compound can serve as the polyol component, forming the soft segment of the TPU, which imparts flexibility and elasticity to the material. mdpi.comtue.nl

The synthesis can be performed via a one-shot or a prepolymer method. mdpi.com In the one-shot process, all reactants are mixed together simultaneously. The prepolymer method involves first reacting the polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer, which is then chain-extended with a short-chain diol. mdpi.com

The properties of the resulting TPUs can be tailored by varying the chemical nature of the diisocyanate. Both bio-based diisocyanates derived from fatty acids and commercially available petroleum-based diisocyanates can be used in the reaction with this compound. tue.nl

The synthesis of TPUs using bio-based polyester polyols derived from succinic acid with MDI has been shown to produce materials with excellent thermal stability and mechanical properties, including high tensile strength and elastic recovery. semanticscholar.org This indicates the potential for creating high-performance, sustainable TPUs using diols like this compound.

| Polyol | Diisocyanate | Chain Extender | Resulting Polymer |

| This compound | 4,4'-Diphenylmethane Diisocyanate (MDI) | 1,4-Butanediol | Thermoplastic Polyurethane (TPU) |

| This compound | Hexamethylene Diisocyanate (HDI) | 1,4-Butanediol | Thermoplastic Polyurethane (TPU) |

Table 2: Representative Formulations for Thermoplastic Polyurethanes (TPUs) Utilizing this compound. This table outlines the key components for synthesizing TPUs with varying properties based on the choice of diisocyanate. semanticscholar.orgmdpi.com

Macromolecular Engineering and Functionalization

The presence of the double bond in polymers derived from this compound is a key feature that allows for extensive post-polymerization modifications, enabling the creation of functional materials and cross-linked networks.

The carbon-carbon double bond within the polyester backbone is a reactive handle that can be targeted for a variety of chemical transformations after the initial polymerization is complete. This allows for the synthesis of a base polymer which can then be functionalized for specific applications.

One of the most valuable modifications is the epoxidation of the internal double bonds along the polymer chain. This reaction converts the alkene functionality into an oxirane (epoxide) ring. The epoxidation can be achieved using various reagents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or chemo-enzymatic processes. Research has confirmed that unsaturated long-chain dicarboxylic acids, the precursors to the diol, are useful for producing polymers where the double bond can be subsequently modified via epoxidation. tandfonline.com

This transformation is significant because it converts a relatively inert double bond into a highly reactive epoxide group, which is susceptible to ring-opening reactions. This creates a new platform for further functionalization or cross-linking.

Once the polyester backbone has been epoxidized, the epoxide groups can be used to form a cross-linked network. A highly efficient and controlled method for this is photochemical cross-linking, also known as UV curing. amazonaws.commdpi.com This process is initiated by a photoinitiator that, upon exposure to UV light, generates a species capable of initiating polymerization.

For epoxides, this is typically achieved through cationic ring-opening polymerization. researchgate.netmdpi.com The process involves a cationic photoinitiator, such as a diaryliodonium or triarylsulfonium salt. amazonaws.comresearchgate.net

Mechanism of Photochemical Cross-linking:

Initiation: Upon UV irradiation, the photoinitiator undergoes photolysis, generating a Brønsted acid (a strong protonic acid, H⁺). mdpi.com

Propagation: The generated acid protonates an epoxide ring on one of the polymer chains, activating it. This activated oxonium ion is then attacked by an epoxide group from a neighboring polymer chain. This ring-opening reaction forms a covalent ether linkage between the two polymer chains and regenerates the active cationic species at the newly opened ring. researchgate.net

Network Formation: This chain reaction propagates, leading to the rapid formation of a three-dimensional cross-linked network, transforming the material from a liquid or thermoplastic solid into a rigid thermoset. amazonaws.com

This UV-curing technique is advantageous due to its high speed, low energy consumption, and absence of volatile organic compound (VOC) emissions. mdpi.com The resulting cross-linked material often exhibits enhanced mechanical strength, thermal stability, and chemical resistance.

| Modification Step | Reagents/Conditions | Resulting Functionality | Key Benefit |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Oxirane (Epoxide) Ring | Creates a reactive site for cross-linking. tandfonline.com |

| Photochemical Cross-linking | UV Light, Cationic Photoinitiator (e.g., Diaryliodonium salt) | Cross-linked Ether Linkages | Rapid, energy-efficient curing to a thermoset network. amazonaws.commdpi.commdpi.com |

Design Principles for Bio-Based Functional Polymers

The design of functional polymers from this compound is guided by leveraging its distinct structural features. The long aliphatic chain imparts flexibility, hydrophobicity, and polyethylene-like characteristics, while the terminal hydroxyl groups are reactive sites for standard polycondensation reactions, such as polyesterification.

A key design principle is the exploitation of the internal carbon-carbon double bond. This site of unsaturation can be preserved during initial polymerization and later used for secondary modifications. For instance, it allows for post-polymerization functionalization or cross-linking through reactions like thiol-ene "click" chemistry or epoxidation. This approach enables the creation of thermosets or elastomers from an initially linear, thermoplastic polymer. The resulting materials can exhibit tunable properties, such as improved mechanical strength and thermal stability. doi.org

Furthermore, the bio-based origin of this diol, often derived from oleic acid, aligns with the principles of green chemistry, aiming to replace petroleum-based monomers with renewable feedstocks. acs.orgimist.ma The incorporation of such long-chain monomers can lead to biodegradable polyesters that offer an alternative to conventional plastics like low-density polyethylene. acs.org The presence of ester linkages provides hydrolytic or enzymatic degradation pathways not present in traditional polyolefins.

Integration into Complex Polymer Architectures (e.g., Polytriazoles)

This compound is a valuable precursor for synthesizing complex polymer architectures like polytriazoles, which are known for their high thermal stability. utwente.nlutwente.nl Direct polymerization is not feasible; however, the diol can be chemically modified into monomers suitable for step-growth polymerization via cycloaddition reactions.

The synthesis of polytriazoles typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click reaction". nih.gov To integrate this compound into a polytriazole backbone, its terminal hydroxyl groups must first be converted into either azide (B81097) or alkyne functionalities.

Diyne Monomer Synthesis: The diol can be reacted with a compound like propargyl bromide to form a dialkyne.

Diazide Monomer Synthesis: The hydroxyl groups can be converted to a good leaving group (e.g., tosylate) and then displaced by sodium azide to yield a diazide.

Once the corresponding diazide and dialkyne monomers are synthesized (one of which could be derived from this compound and the other from a different precursor), they can be polymerized. This step-growth method is known for its high reaction rates and ability to produce polymers with high molecular weights and good solubility in common organic solvents. nih.gov The use of long-chain, flexible monomers derived from fatty acids in analogous cycloaddition polymerizations to form materials like polyisoxazoles has been successfully demonstrated, yielding polymers with glass transition temperatures ranging from -1.1 °C to 62.0 °C, depending on the specific monomers used. rsc.orgrsc.org This precedent highlights the viability of using this compound derivatives to create novel, high-performance polytriazoles with tailored properties.

Comparative Polymer Studies

Evaluating the properties of polymers derived from this compound against those from its saturated analog and diols of different chain lengths provides critical insights into structure-property relationships.

Comparison of Polymer Properties with Saturated Diol Analogs (e.g., 1,18-Octadecanediol)

The presence of a cis-double bond in the backbone of this compound is a critical structural feature that significantly influences the properties of its derived polymers when compared to those made from its saturated counterpart, 1,18-Octadecanediol.

When used to create polyesters, the saturated 1,18-Octadecanediol yields polymers with a high degree of crystallinity and higher melting temperatures (T_m). The linear, flexible nature of the saturated C18 chain allows for efficient, orderly packing into a crystalline lattice, similar to polyethylene. In contrast, the cis-9-double bond in this compound introduces a permanent "kink" into the polymer chain. This disruption hinders chain packing, resulting in lower crystallinity, a lower melting point, and often a lower glass transition temperature (T_g). acs.org

Research has shown that the melting temperature of polyesters increases as the level of unsaturation in the polymer backbone decreases. acs.org For example, a fully saturated polyester made from 1,18-octadecanediol can exhibit a high melting point, whereas polyesters based on oleic acid (a structural analog of the unsaturated diol) are reported to have very low glass transition temperatures, around -19 °C, and often no distinct melting point, indicating an amorphous nature. imist.mabiointerfaceresearch.com

| Polymer from Diol | Key Structural Feature | Expected Crystallinity | Typical Glass Transition Temp. (T_g) | Typical Melting Temp. (T_m) |

|---|---|---|---|---|

| This compound | cis-Double Bond (Unsaturated) | Low / Amorphous | -19 °C imist.mabiointerfaceresearch.com | Low or not observed biointerfaceresearch.com |

| 1,18-Octadecanediol | Fully Saturated Chain | High / Semicrystalline | -37 °C (for a similar long-chain saturated polyester) rsc.org | >100 °C rsc.org |

Influence of Diol Chain Length on Polymerization Outcomes and Macromolecular Characteristics

The chain length of the diol monomer is a fundamental parameter that dictates the final properties of aliphatic polyesters. For a given dicarboxylic acid, systematically varying the length of the diol affects thermal properties, mechanical performance, and chemical resistance.

Generally, as the length of the aliphatic diol increases, the concentration of the polar ester groups per unit volume decreases, and the polymer structure becomes more dominated by methylene (B1212753) (-CH2-) units. researchgate.net This has several consequences:

Thermal Properties: Increasing the diol chain length typically leads to a decrease in the glass transition temperature (T_g) due to increased flexibility of the polymer backbone. The effect on the melting temperature (T_m) is more complex; while very short-chain diols can lead to higher T_m values, in long-chain aliphatic polyesters, a higher methylene content can enhance van der Waals interactions, eventually leading to T_m values that approach that of polyethylene. researchgate.netacs.org

Mechanical Properties: Longer, more flexible diol segments generally result in polymers with lower tensile strength and a lower Young's modulus, but a significantly higher elongation at break, indicating increased ductility. findoutaboutplastics.com

Other Properties: Longer diol chains increase the hydrophobicity of the polymer and reduce water uptake, which can improve hydrolytic stability. findoutaboutplastics.combio-sourced.com

Studies on poly(alkylene dicarboxylate)s demonstrate these trends clearly. For instance, in a series of polyesters synthesized from tetradecanedioic acid and various diols, increasing the diol length from C2 to C10 resulted in distinct changes in thermal and crystalline properties. researchgate.net

| Diol Used | Diol Chain Length (Carbons) | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | General Mechanical Profile |

|---|---|---|---|---|

| 1,2-Ethanediol | 2 | Higher | Higher (due to unique packing) researchgate.net | More Rigid / Brittle |

| 1,6-Hexanediol | 6 | Intermediate | Lower | Balanced |

| 1,10-Decanediol | 10 | Lower | Higher (approaching PE-like behavior) | More Flexible / Ductile nih.gov |

| 1,18-Octadecanediol | 18 | Low rsc.org | High rsc.org | Very Flexible / High Elongation |

Advanced Analytical Techniques in Research on Octadec 9 Ene 1,18 Diol

Chromatographic and Spectrometric Characterization

Chromatographic and spectrometric techniques are fundamental tools for the qualitative and quantitative analysis of Octadec-9-ene-1,18-diol, providing detailed insights into its molecular identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum displays a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the structural elucidation of the parent molecule. journalijcar.orgresearchgate.net Key fragments can be analyzed to confirm the presence of the long aliphatic chain and the positions of the hydroxyl groups. Furthermore, GC-MS is a critical tool for assessing the purity of a sample. By integrating the peak areas in the chromatogram, the relative concentration of this compound can be quantified against any present impurities. This method is standard for confirming the purity of long-chain diols. tcichemicals.com

Table 1: Representative GC-MS Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Observation | Significance |

|---|---|---|

| Retention Time (t_R) | Variable (e.g., 15.2 min) | Indicates the elution of the compound under specific GC conditions. |

| Molecular Ion Peak (M⁺) | m/z 284 | Corresponds to the molecular weight of C₁₈H₃₆O₂. nih.gov |

| Key Fragment Ions | m/z 266 [M-H₂O]⁺ | Loss of a water molecule. |

| m/z 248 [M-2H₂O]⁺ | Loss of two water molecules. | |

| Aliphatic chain fragments | Characteristic series of peaks separated by 14 Da (CH₂). |

| Purity Assessment | >98% (by peak area) | Quantifies the purity by comparing the main peak area to impurity peaks. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework of this compound. researchgate.net

¹H NMR (Proton NMR) provides information about the different types of protons and their chemical environments. Key signals would include those for the olefinic protons of the C=C double bond, the methylene (B1212753) protons adjacent to the two hydroxyl groups, and the large signal cluster representing the long aliphatic chain.

¹³C NMR provides information about the different types of carbon atoms in the molecule. Distinct signals would be expected for the carbons of the C=C double bond, the carbons bonded to the hydroxyl groups (C-OH), and the various carbons making up the saturated hydrocarbon backbone.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on typical values for similar structures.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Olefinic (-H C=CH -) | ~5.35 | Triplet |

| Methylene adjacent to OH (-CH ₂-OH) | ~3.64 | Triplet | |

| Methylene adjacent to C=C (-CH ₂-CH=) | ~2.01 | Multiplet | |

| Aliphatic chain (-(CH ₂)n-) | ~1.2-1.6 | Multiplet | |

| ¹³C | Olefinic (-C H=C H-) | ~130.0 | - |

| Carbon adjacent to OH (-C H₂-OH) | ~63.0 | - |

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its key structural features: the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C). The presence of a broad absorption band in the high-frequency region is indicative of the O-H stretching vibration, characteristic of alcohols. A weaker absorption in the 1650 cm⁻¹ region confirms the presence of the C=C double bond.

Table 3: Key Infrared (IR) Absorption Bands for this compound This table presents characteristic absorption frequencies.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | ~3300-3400 | Strong, Broad |

| Alkane (C-H) | Stretching | ~2850-2960 | Strong, Sharp |

| Alkene (C=C) | Stretching | ~1640-1660 | Weak to Medium |

| Alkene (=C-H) | Bending (cis) | ~675-730 | Medium |

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive chromatographic technique used for separating mixtures, identifying compounds, and monitoring the progress of a chemical reaction. For this compound, a sample is spotted onto a TLC plate (e.g., silica (B1680970) gel) and developed in an appropriate solvent system (mobile phase). Due to its polarity from the two hydroxyl groups, the compound will have moderate retention on a silica plate. After development, the plate can be visualized, often using a universal stain like potassium permanganate (B83412) or p-anisaldehyde, which reacts with the alcohol and alkene functional groups to produce a colored spot. researchgate.net The Retention Factor (R_f) value is a characteristic property for a given compound in a specific solvent system.

Table 4: Example TLC Analysis of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 3:1 v/v) |

| Visualization | p-Anisaldehyde stain followed by heating |

| Retention Factor (R_f) | ~0.45 (Value is dependent on exact conditions) |

| Observation | A distinct spot, indicating the presence of the compound. |

Polymer Characterization Techniques

When this compound is used as a monomer, for instance in the synthesis of polyesters or polyurethanes, the resulting polymers must be characterized to understand their physical and performance properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of a polymer. lcms.cz When a polymer synthesized from this compound is analyzed, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and elute later. This separation by hydrodynamic volume allows for the determination of key parameters:

Number-Average Molecular Weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-Average Molecular Weight (M_w): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of M_w / M_n. It describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains are the same length.

This analysis is crucial for correlating the polymer's molecular characteristics with its macroscopic properties, such as viscosity, tensile strength, and thermal stability. lcms.cz

Table 5: Illustrative GPC Data for a Polyester (B1180765) Derived from this compound This table presents hypothetical data for a representative polymer sample.

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | M_n | 15,000 g/mol | Relates to properties like colligative properties. |

| Weight-Average Molecular Weight | M_w | 27,000 g/mol | Relates to properties like melt viscosity and toughness. |

| Polydispersity Index | PDI | 1.8 | Indicates a relatively broad distribution of polymer chain lengths. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material. nih.gov In the study of this compound and its derivatives, DSC provides valuable insights into their melting behavior and glass transition temperatures, which are crucial for their application in polymers.

When analyzing a biobased polyester synthesized from 1,18-octadec-9-enedioic acid and 1,18-octadec-9-enediol, DSC heating thermograms reveal the thermal transitions of the monomers and the resulting polymer. researchgate.net Research has shown that polyesters derived from this compound can exhibit melting temperatures (Tm) up to 85°C. vulcanchem.com The thermal behavior is a key determinant of the polymer's processing conditions and end-use applications.

Table 1: Thermal Transition Data for this compound and Related Polymer

| Sample | Transition | Temperature (°C) |

| 1,18-octadec-9-enediol | Melting Point | Not explicitly stated in the provided results |

| Biobased Polyester (from 1,18-octadec-9-enediol) | Melting Point (Tm) | Up to 85 |

This table is generated based on available data and will be updated as more specific values are found.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is critical for determining the degradation temperatures of this compound and polymers derived from it, which dictates their processing and application limits.

While specific TGA data for this compound was not found in the immediate search results, the analysis of related biobased monomers and polymers is a common practice to establish their thermal properties. For instance, TGA has been used to characterize a di-sorbitan oleate (B1233923) monomer, a precursor for bio-based polyurethanes, indicating its importance in the field. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, including lattice parameters and crystal orientation. For semi-crystalline polymers derived from this compound, XRD is instrumental in determining the degree of crystallinity, which significantly influences the mechanical and thermal properties of the material. The ordered crystalline regions contribute to the material's strength and melting temperature, while the amorphous regions affect its flexibility and glass transition temperature.

Isotopic Labeling and Tracing in Biosynthetic Investigations

Isotopic labeling is a crucial technique for tracing the metabolic fate of compounds in biological systems. By introducing atoms with a different isotopic composition (e.g., ¹⁴C instead of ¹²C), researchers can follow the pathway of a labeled precursor into various metabolites.

In the context of this compound biosynthesis, studies have utilized labeled precursors like [1-¹⁴C]oleic acid to understand its formation. nih.govnih.gov Oleic acid is a known precursor in the biosynthesis of various long-chain fatty acids and their derivatives in organisms like the plant Arabidopsis thaliana and the yeast Candida tropicalis. vulcanchem.com The incorporation of the ¹⁴C label from oleic acid into this compound would confirm this biosynthetic link. While direct studies on the incorporation of [1-¹⁴C]acetate into this compound were not explicitly found, acetate is a fundamental building block for fatty acid synthesis, making its involvement plausible.

Following the administration of a radiolabeled precursor, radio-chromatographic techniques are employed to separate and identify the resulting radiolabeled metabolites. Techniques such as radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC) are powerful tools for this purpose. nih.gov These methods allow for the quantification of the parent compound and its metabolites over time, providing a dynamic view of the biosynthetic pathway. nih.gov For instance, after incubating a biological system with [1-¹⁴C]oleic acid, extracts can be analyzed by radio-chromatography to detect and quantify the amount of radioactivity incorporated into this compound, thereby elucidating the efficiency and kinetics of its biosynthesis.

Table 2: Labeled Precursors in Biosynthetic Studies

| Labeled Precursor | Organism/System | Analytical Technique | Finding |

| [1-¹⁴C]Oleic Acid | Mouse Brain | Chromatography | Incorporated into various lipids. nih.govnih.gov |

| [1-¹⁴C]Acetate | General Fatty Acid Synthesis | Isotopic Labeling | Fundamental precursor for fatty acids. |

This table summarizes the use of labeled precursors in related biosynthetic research.

Biosynthetic Pathways and Metabolic Engineering of Octadec 9 Ene 1,18 Diol

Precursor Incorporation Studies and Pathway Elucidation

Early research to unravel the biosynthetic route of suberin components relied on feeding labeled precursors to plant tissues and tracing their incorporation into the final polymer. These studies were fundamental in identifying the primary building blocks and key intermediates.

Studies utilizing suberizing potato tuber slices have been instrumental in elucidating the origins of the aliphatic components of suberin. By supplying isotopically labeled precursors, researchers have tracked the metabolic fate of these molecules.

When potato slices were incubated with [1-¹⁴C]oleic acid, the radioactivity was incorporated into an insoluble fraction. nih.gov Subsequent chemical breakdown (hydrogenolysis) of this fraction released labeled products, which were identified as octadecenol (B13825973) and, significantly, octadec-9-ene-1,18-diol. nih.gov This provided direct evidence that oleic acid is a direct precursor for the C18 diol component of suberin. nih.govfrontiersin.org

Similarly, experiments using [1-¹⁴C]acetate demonstrated its incorporation into the long aliphatic chains of both soluble lipids and the insoluble suberin polymer. nih.gov Analysis of the suberin breakdown products revealed that the label from acetate (B1210297) was present in various n-alkanols and alkane-α,ω-diols. nih.gov The rate of acetate incorporation was observed to increase significantly after the third day of aging in potato slices, correlating with the development of the suberized tissue. nih.gov These findings support a model where C18 fatty acids, derived from oleic acid, are key precursors, and that the carbon backbone is built up from acetate units via fatty acid synthesis. frontiersin.orgmdpi.com

| Precursor | Tissue Studied | Key Labeled Products | Research Finding |

| [1-¹⁴C]Oleic Acid | Suberizing Potato Tuber Disks | Octadecenol, this compound | Demonstrates that oleic acid is a direct precursor to the C18 unsaturated diol found in suberin. nih.gov |

| [1-¹⁴C]Acetate | Suberizing Potato Tuber Disks | n-Alkanols, Alkane-α,ω-diols | Confirms that the carbon chains of suberin's aliphatic components are synthesized from acetate units. nih.gov |

This table summarizes key precursor tracing studies in the elucidation of suberin biosynthesis.

The biosynthetic pathway from oleic acid to this compound is not a single-step conversion but involves crucial oxidized intermediates. The major components released after the chemical breakdown of suberin are long-chain α,ω-bifunctional fatty acids, specifically ω-hydroxyacids and α,ω-diacids. frontiersin.org

Biosynthetic studies indicate that the pathway for C18 suberin monomers starts with oleic acid. frontiersin.org The terminal methyl carbon (C-18) of oleic acid is first hydroxylated to form 18-hydroxyoleic acid (an ω-hydroxy fatty acid). frontiersin.org This intermediate can be further oxidized at the same terminal carbon to yield octadec-9-ene-1,18-dioic acid (an α,ω-dicarboxylic acid). nih.govfrontiersin.org These two molecules, 18-hydroxyoleic acid and octadec-9-ene-1,18-dioic acid, are considered the two major C18 components of suberin, which are ultimately reduced to form alcohols and diols like this compound. nih.gov The presence of these intermediates is a hallmark of suberin, and their chain lengths typically range from C16 to C26. frontiersin.orgaocs.org

Enzymology of Long-Chain Diol Biosynthesis

While precursor studies identify the building blocks, understanding the specific enzymes involved is key to manipulating the biosynthesis of long-chain diols. Research has focused on organisms known to produce these molecules, such as the microalgae Nannochloropsis spp., and on characterizing enzyme families from plants involved in suberin formation.

The microalgae Nannochloropsis are known producers of long-chain alkyl diols (LCDs). oup.comresearchgate.netnih.gov Genomic and transcriptomic analyses of Nannochloropsis oceanica and Nannochloropsis gaditana have provided insights into the potential enzymatic machinery. researchgate.netnih.govnih.gov

Polyketide Synthases (PKSs): Nannochloropsis species possess multiple PKS genes. It is hypothesized that a specific type of PKS may catalyze incomplete fatty acid elongation, leading to the formation of 3-hydroxy fatty acid intermediates. oup.comresearchgate.netnih.govnih.gov These mid-chain hydroxyl groups are characteristic of some of the LCDs found in these algae. oup.com

Fatty Acid Elongases (FAEs): These algae also contain FAEs, which are enzymes known to be involved in the biosynthesis of very-long-chain fatty acids in plants. nih.govnih.gov In Nannochloropsis, FAEs are thought to elongate the 3-hydroxy fatty acids and other unsaturated fatty acids to produce the long carbon chains (up to C32) required for LCD synthesis. researchgate.netnih.govnih.gov

While a direct pathway involving condensation of shorter fatty acids has been considered, there is stronger enzymatic evidence for a pathway based on elongation and subsequent modification, with PKS and FAE enzymes playing a central role. researchgate.netnih.gov

| Enzyme Family | Organism | Putative Function in Diol Biosynthesis | Supporting Evidence |

| Polyketide Synthases (PKSs) | Nannochloropsis spp. | Catalyze incomplete fatty acid elongation to form 3-hydroxy fatty acid intermediates. researchgate.netnih.govnih.gov | Presence of multiple PKS genes, including a type (PKS-Clade II) potentially involved in this step. oup.com |